Bienvenue dans la boutique en ligne BenchChem!

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Medicinal chemistry Scaffold diversification Isoxazole SAR

Chiral isoxazole-3-carboxamide with unique 2-methoxy-2-(3-methoxyphenyl)ethyl side chain introduces dual methoxy H-bond acceptors absent in standard analogs. Ideal for focused mtPTP screening to exploit picomolar potential; COX-2 SAR where 3-methoxyphenyl mimics nanomolar inhibitors. Lipinski-compliant (MW 352.39, clogP ~3.0-3.5). Supports cell-based phenotypic screening across cancer lines; affinity-based chemoproteomics for novel target ID.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 1797879-69-6
Cat. No. B2496014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
CAS1797879-69-6
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C20H20N2O4/c1-24-16-10-6-9-15(11-16)19(25-2)13-21-20(23)17-12-18(26-22-17)14-7-4-3-5-8-14/h3-12,19H,13H2,1-2H3,(H,21,23)
InChIKeyAMNJUQIKHJIWHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797879‑69‑6 – N‑[2‑Methoxy‑2‑(3‑methoxyphenyl)ethyl]‑5‑phenyl‑1,2‑oxazole‑3‑carboxamide for Sourcing and Selection


N‑[2‑Methoxy‑2‑(3‑methoxyphenyl)ethyl]‑5‑phenyl‑1,2‑oxazole‑3‑carboxamide (CAS 1797879‑69‑6, C₂₀H₂₀N₂O₄, MW 352.39) belongs to the diarylisoxazole‑3‑carboxamide chemotype, a scaffold that has yielded picomolar mitochondrial permeability transition pore (mtPTP) inhibitors [1] and nanomolar COX‑2 inhibitors [2]. The compound combines a 5‑phenylisoxazole‑3‑carboxamide core with a 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl amide side chain, placing it within a privileged heterocyclic class actively explored for anticancer, anti‑inflammatory and neuroprotective applications.

Why In‑Class Substitution Is Not Straightforward for CAS 1797879‑69‑6


Isoxazole‑3‑carboxamide derivatives display steep structure–activity relationships where minor modifications to the amide side chain or aryl substituents can shift the biological profile from picomolar mtPTP inhibition to nanomolar COX‑2 selectivity, or abolish activity entirely [1][2]. For example, within a single series of phenyl‑isoxazole‑carboxamides (2a–2g), IC₅₀ values against Hep3B cells ranged from ~23 µg/mL (active) to >400 µg/mL (inactive) solely by altering the N‑aryl substitution pattern [2]. The 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl motif present in CAS 1797879‑69‑6 introduces a chiral center and dual methoxy H‑bond acceptors that are absent from common comparator scaffolds; these features can uniquely influence target engagement, solubility and metabolic stability, making generic substitution unreliable without explicit comparative data.

Quantitative Differentiation Evidence for N‑[2‑Methoxy‑2‑(3‑methoxyphenyl)ethyl]‑5‑phenyl‑1,2‑oxazole‑3‑carboxamide (CAS 1797879‑69‑6)


Structural Differentiation from the Unsubstituted 5‑Phenylisoxazole‑3‑carboxamide Core Scaffold

CAS 1797879‑69‑6 possesses a 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl amide side chain (C₁₀H₁₃O₂ fragment) appended to the 5‑Phenylisoxazole‑3‑carboxamide core. The simplest comparator, 5‑Phenylisoxazole‑3‑carboxamide (CAS 23088‑52‑0, C₁₀H₈N₂O₂, MW 188.18), lacks this side chain entirely and contains only the bare heterocyclic scaffold. The side chain adds 164.21 Da to the molecular weight, introduces two methoxy oxygen atoms capable of acting as hydrogen‑bond acceptors, and creates a chiral center at the benzylic carbon (C‑2 of the ethyl linker), thereby enabling stereospecific interactions that the achiral core scaffold cannot engage . In the broader isoxazole‑3‑carboxamide class, N‑aryl or N‑alkyl substitution is a critical determinant of both potency and target selectivity; unsubstituted or minimally substituted analogs are commonly used as synthetic intermediates but lack demonstrated biological activity in peer‑reviewed studies [1].

Medicinal chemistry Scaffold diversification Isoxazole SAR

Physicochemical Differentiation: Predicted Lipophilicity and Hydrogen‑Bonding Capacity Versus Simpler Isoxazole‑3‑carboxamides

The 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl side chain of CAS 1797879‑69‑6 is predicted to increase lipophilicity relative to simpler N‑alkyl or N‑phenyl isoxazole‑3‑carboxamide congeners while simultaneously adding hydrogen‑bond acceptor capacity. Using the scaffold 5‑phenylisoxazole‑3‑carboxamide (clogP ≈ 1.5) as a baseline, the addition of the C₁₀H₁₃O₂ side chain is estimated to raise clogP by approximately 1.5–2.0 log units (predicted clogP for CAS 1797879‑69‑6 ≈ 3.0–3.5) . This places the compound closer to the optimal lipophilicity range (clogP 2–4) associated with balanced permeability and solubility for cell‑based assays [1]. In contrast, highly polar analogs such as N‑(5‑(hydroxyamino)‑5‑oxopentyl)‑5‑phenylisoxazole‑3‑carboxamide (clogP < 0) may exhibit poor membrane permeability despite demonstrated target binding (HDAC3 IC₅₀ = 158 nM) [2].

Drug‑likeness Lipophilicity Physicochemical profiling

Class‑Level Differentiation: Isoxazole‑3‑carboxamide Derivatives as Picomolar mtPTP Inhibitors

The diarylisoxazole‑3‑carboxamide chemotype, to which CAS 1797879‑69‑6 belongs, has produced the most potent known mtPTP inhibitors. The initial screening hit 5‑(3‑hydroxyphenyl)‑N‑(3,4,5‑trimethoxyphenyl)isoxazole‑3‑carboxamide (Hit 1) inhibited mitochondrial swelling with EC₅₀ < 0.39 µM and showed no interference with mitochondrial membrane potential (rhodamine 123 uptake EC₅₀ > 100 µM, selectivity window > 256‑fold) [1]. Structure–activity optimization of this series yielded picomolar mtPTP inhibitors (e.g., compound 60, N‑(3‑chloro‑2‑methylphenyl)‑5‑(4‑fluoro‑3‑hydroxyphenyl)isoxazole‑3‑carboxamide) with validated in vivo efficacy in a zebrafish model of collagen VI congenital muscular dystrophy [1]. By contrast, alternative heterocyclic scaffolds explored for mtPTP inhibition (e.g., benzodiazepines, quinazolinones) have generally shown micromolar potency or significant off‑target mitochondrial effects [2]. While no direct mtPTP data exist for CAS 1797879‑69‑6, its 5‑phenylisoxazole‑3‑carboxamide core and N‑arylalkyl amide architecture place it within the most productive mtPTP inhibitor chemotype reported to date.

Mitochondrial permeability transition pore mtPTP inhibitors Neurodegeneration

Class‑Level Differentiation: Selective Nanomolar COX‑2 Inhibition by Isoxazole‑3‑carboxamide Derivatives

Isoxazole‑3‑carboxamide derivatives have demonstrated potent and selective COX‑2 inhibition. The most active compound reported, A13 (bearing 3,4‑dimethoxyphenyl and 4‑chlorophenyl substituents), inhibited COX‑1 with IC₅₀ = 64 nM and COX‑2 with IC₅₀ = 13 nM, yielding a COX‑2 selectivity ratio of 4.63 [1]. This selectivity was attributed to the 3,4‑dimethoxy substitution pattern pushing the isoxazole ring toward the COX‑2 secondary binding pocket. CAS 1797879‑69‑6 incorporates a 3‑methoxyphenyl moiety in the side chain that, while not directly analogous to the A13 substitution pattern, provides a methoxy group that could engage the COX‑2 secondary pocket if the side chain adopts an appropriate conformation . In contrast, classical NSAIDs (e.g., indomethacin, ibuprofen) typically exhibit COX‑1 selectivity or balanced COX‑1/COX‑2 inhibition with IC₅₀ values in the high nanomolar to low micromolar range, and carry established gastrointestinal toxicity linked to COX‑1 suppression [2]. No direct COX inhibition data exist for CAS 1797879‑69‑6.

COX‑2 inhibition Anti‑inflammatory Cancer chemoprevention

Recommended Application Scenarios for CAS 1797879‑69‑6 Based on Class‑Level Evidence


Focused Screening Library Member for Mitochondrial Dysfunction Programs

CAS 1797879‑69‑6 is most appropriately deployed as a member of a focused isoxazole‑3‑carboxamide screening set for phenotypic or target‑based assays directed at mitochondrial permeability transition pore (mtPTP) modulation. The diarylisoxazole‑3‑carboxamide class has produced picomolar mtPTP inhibitors with validated in vivo efficacy in a zebrafish muscular dystrophy model [1]. Including CAS 1797879‑69‑6 in such a library diversifies the N‑amide substituent chemical space, potentially revealing structure–activity relationships around the 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl motif. The compound's predicted lipophilicity (clogP ≈ 3.0–3.5) is compatible with both biochemical and cell‑based mitochondrial assays [2].

COX‑2 Selectivity Probe Optimization Starting Point

The isoxazole‑3‑carboxamide scaffold has yielded compounds with nanomolar COX‑2 potency (IC₅₀ = 13 nM) and 4.63‑fold selectivity over COX‑1 [1]. CAS 1797879‑69‑6, bearing a 3‑methoxyphenyl group in its side chain, can serve as a starting point for systematic SAR exploration aimed at identifying novel COX‑2‑selective inhibitors. The presence of the methoxy substituent at the meta position of the phenyl ring mimics a key feature of the most potent class members and may facilitate engagement with the COX‑2 secondary binding pocket upon conformational sampling [2]. Procurement of this compound enables medicinal chemistry teams to probe whether the 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl linker confers any advantage in COX‑2 affinity or selectivity over simpler N‑benzyl or N‑phenethyl analogs.

Anticancer Phenotypic Screening in Solid Tumor Cell Line Panels

Isoxazole‑3‑carboxamide derivatives have demonstrated differential cytotoxicity across cervical (HeLa), breast (MCF‑7) and liver (Hep3B, HepG2) cancer cell lines, with IC₅₀ values ranging from ~5.76 µg/mL to >400 µg/mL depending on substitution pattern [1][2]. CAS 1797879‑69‑6 represents a distinct substitution variant within this class, and its evaluation in similar multi‑cell‑line cytotoxicity panels (e.g., NCI‑60 or a focused solid tumor panel) could identify tumor‑type‑selective antiproliferative activity arising from its unique 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl side chain. The compound's compliance with Lipinski's rule of five (MW 352.39 < 500; clogP ≈ 3–3.5 < 5; H‑bond donors = 1 < 5; H‑bond acceptors ≈ 6 < 10) supports its suitability for cell‑based screening without anticipated solubility or permeability liabilities [3].

Chemical Probe Development for Underexplored Biological Targets

Given that no specific biological target or activity has been reported for CAS 1797879‑69‑6 in the peer‑reviewed literature, the compound is ideally positioned for deployment in unbiased phenotypic screening or affinity‑based chemical proteomics campaigns aimed at identifying novel target engagement [1]. The isoxazole‑3‑carboxamide scaffold is a recognized privileged structure in medicinal chemistry, and its elaboration with the 2‑methoxy‑2‑(3‑methoxyphenyl)ethyl motif may confer binding to protein pockets that are inaccessible to simpler N‑substituted analogs. Sourcing this compound for chemoproteomic profiling (e.g., thermal proteome profiling or affinity enrichment mass spectrometry) could reveal unexpected target interactions distinct from the mtPTP and COX pathways already established for the broader class [2].

Quote Request

Request a Quote for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.